3-((4-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-((4-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazolopyridazine core. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of fluorine and methoxy groups in its structure suggests it may exhibit unique biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridazine compounds.
Introduction of the 4-Fluorobenzylthio Group: This step often involves nucleophilic substitution reactions where a thiol group is introduced to the triazolopyridazine core, followed by the attachment of the 4-fluorobenzyl group.
Attachment of the 3-Methoxyphenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and catalysts.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and cost-effectiveness. This might involve:
Batch or Continuous Flow Processes: Depending on the scale, batch processes might be used for smaller quantities, while continuous flow processes could be employed for larger-scale production.
Catalysts and Reagents: The use of efficient catalysts and reagents to minimize reaction times and improve yields.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various sites, potentially converting nitro groups to amines or reducing double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of nitro groups.
Substituted Aromatics: From various substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic processes.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to the presence of the triazolopyridazine core.
Receptor Binding: May interact with various biological receptors, influencing biological pathways.
Medicine
Pharmaceutical Development: Potential use in the development of drugs for treating various diseases, including cancer and infectious diseases.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological target. Generally, it may involve:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathway Modulation: By interacting with key molecules in biological pathways, it can alter cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
- 3-((2-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
Uniqueness
- Structural Features : The specific arrangement of the fluorobenzylthio and methoxyphenyl groups in 3-((4-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine provides unique steric and electronic properties.
- Biological Activity : The combination of these groups may result in unique biological activities not observed in similar compounds.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-25-16-4-2-3-14(11-16)17-9-10-18-21-22-19(24(18)23-17)26-12-13-5-7-15(20)8-6-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSXHOYYRVZZDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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